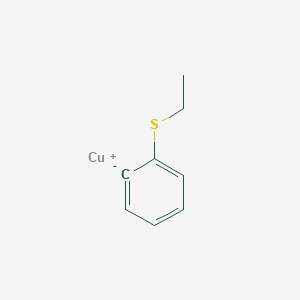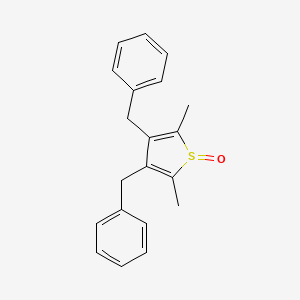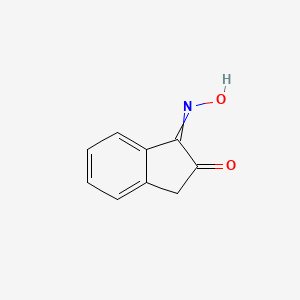![molecular formula C25H22NOP B12558859 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine CAS No. 146583-33-7](/img/structure/B12558859.png)
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a methoxymethyl group. This compound is known for its utility as a ligand in various catalytic processes, particularly in transition metal catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Coordination: It acts as a ligand, coordinating to transition metals in catalytic cycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted pyridine derivatives.
Coordination: Metal-ligand complexes.
Aplicaciones Científicas De Investigación
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used in homogeneous catalysis, particularly in carbonylation reactions and cross-coupling reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and polymers through catalytic processes.
Mecanismo De Acción
The mechanism of action of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine primarily involves its role as a ligand in catalytic cycles. The compound coordinates to transition metals through its phosphine and pyridine groups, stabilizing the metal center and facilitating various catalytic transformations. The molecular targets include transition metal complexes, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl-2-pyridylphosphine: Similar structure but lacks the methoxymethyl group.
Triphenylphosphine: Lacks the pyridine ring and methoxymethyl group.
2-Phenylpyridine: Lacks the phosphine group.
Uniqueness
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is unique due to its combination of a phosphine group, a pyridine ring, and a methoxymethyl group. This unique structure allows it to act as a versatile ligand, capable of stabilizing metal centers and facilitating a wide range of catalytic reactions .
Propiedades
Número CAS |
146583-33-7 |
|---|---|
Fórmula molecular |
C25H22NOP |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
diphenyl-[2-(pyridin-2-ylmethoxymethyl)phenyl]phosphane |
InChI |
InChI=1S/C25H22NOP/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)25-17-8-7-11-21(25)19-27-20-22-12-9-10-18-26-22/h1-18H,19-20H2 |
Clave InChI |
HHWDNVVVYJCXBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3COCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


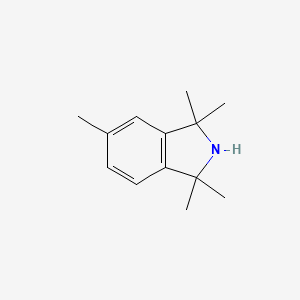

![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
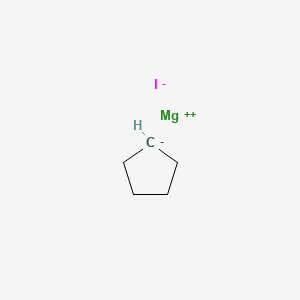
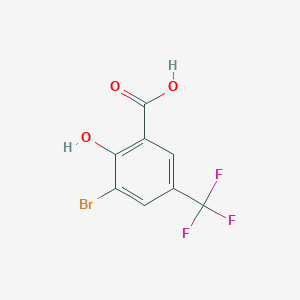
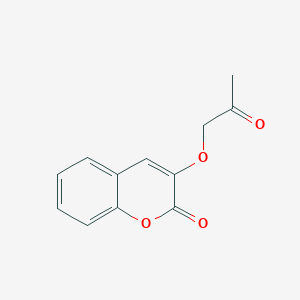
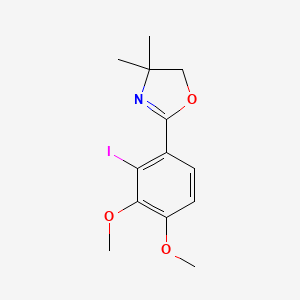
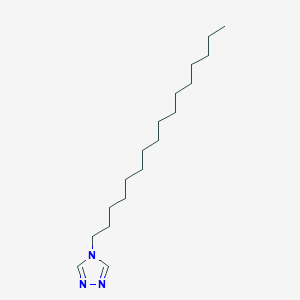
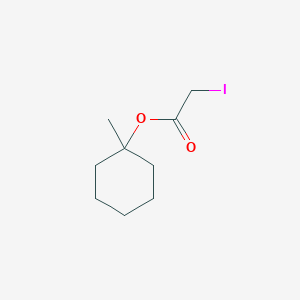
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
